2,2',3,4,6-Pentachlorodiphenyl ether

Environmental Photochemistry Dibenzofuran Formation Persistent Organic Pollutants

2,2',3,4,6-Pentachlorodiphenyl ether (CAS 182346-19-6), designated PCDE 88, is a pentachlorinated diphenyl ether congener belonging to the polychlorinated diphenyl ether (PCDE) family, which comprises 209 theoretical congeners structurally analogous to polychlorinated biphenyls (PCBs) ,. This compound arises primarily as an impurity in technical chlorophenol formulations and has been detected in environmental matrices including sediments, fish, and human tissues.

Molecular Formula C12H5Cl5O
Molecular Weight 342.4 g/mol
CAS No. 182346-19-6
Cat. No. B12665929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,4,6-Pentachlorodiphenyl ether
CAS182346-19-6
Molecular FormulaC12H5Cl5O
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H5Cl5O/c13-6-3-1-2-4-9(6)18-12-8(15)5-7(14)10(16)11(12)17/h1-5H
InChIKeyVMHYACXCJLMWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2',3,4,6-Pentachlorodiphenyl ether (PCDE 88) for Environmental Fate Studies & Analytical Reference Applications


2,2',3,4,6-Pentachlorodiphenyl ether (CAS 182346-19-6), designated PCDE 88, is a pentachlorinated diphenyl ether congener belonging to the polychlorinated diphenyl ether (PCDE) family, which comprises 209 theoretical congeners structurally analogous to polychlorinated biphenyls (PCBs) [1], [2]. This compound arises primarily as an impurity in technical chlorophenol formulations and has been detected in environmental matrices including sediments, fish, and human tissues [1]. Its chlorine substitution pattern (2,2',3,4,6) confers distinct physicochemical, toxicological, and chromatographic properties relative to other PCDE congeners, making it critical for researchers requiring congener‑specific analytical standards and environmental fate assessment.

Why Procuring 2,2',3,4,6-Pentachlorodiphenyl Ether (PCDE 88) Demands Congener‑Specific Selection


The 209 PCDE congeners are not interchangeable despite shared molecular formulas. Chlorine substitution position dramatically alters immunotoxic potency (ED50 values spanning three orders of magnitude among closely related congeners) [1], photodegradation pathways (congeners with ortho‑chlorine in the 2 or 6 position uniquely yield toxic chlorinated dibenzofurans upon photolysis) [2], and gas‑chromatographic retention behavior (retention time increases proportionally with the number of vicinal chlorine atoms) [3]. Consequently, substituting 2,2',3,4,6‑pentachlorodiphenyl ether with another pentachloro congener—such as 2,2',4,4',5‑pentaCDE (PCDE 99) or 2,2',4,5,5'‑pentaCDE—can lead to misidentification in environmental monitoring, erroneous toxicity risk calculations, and flawed photodegradation fate modeling. The quantitative evidence below demonstrates exactly where PCDE 88 differentiates from its nearest analogs.

Quantitative Differentiation Evidence for 2,2',3,4,6-Pentachlorodiphenyl Ether (PCDE 88) Procurement Decisions


Photolytic Dibenzofuran Yield: Ortho‑Chlorine Dependency in 2,2',3,4,6‑PentaCDE vs. Non‑Ortho Congeners

Upon UV photolysis at ~300 nm, pentachlorodiphenyl ethers bearing chlorine in the 2 or 6 position (including PCDE 88) generate chlorinated dibenzofurans at approximately 10% yield, whereas chlorodiphenyl ethers with up to four chlorine atoms and lacking ortho‑substitution do not form this toxic degradation product [1]. PCDE 88 possesses ortho‑chlorine at positions 2, 2', and 6, directly satisfying the structural requirement for dibenzofuran formation. In contrast, 2,2',4,4'‑tetraCDE (PCDE 47) or 2,2',4,4',5‑pentaCDE (PCDE 99) without ortho‑substitution show negligible dibenzofuran yields under identical conditions [1]. This means PCDE 88 must be accounted for separately in environmental photodegradation models because it contributes a distinct and toxic product stream not represented by non‑ortho congeners.

Environmental Photochemistry Dibenzofuran Formation Persistent Organic Pollutants

Gas Chromatographic Relative Retention Time (RRT) Differentiation: Predicted PCDE 88 vs. Measured PCDE 99 on SE‑54

The 2,2',3,4,6‑pentachlorodiphenyl ether substitution pattern includes the 2,3,4,6‑chlorine arrangement on one ring (1/2(RRT) contribution 0.798 on SE‑54) plus a 2‑chloro ring (contribution 0.247), yielding a predicted RRT of approximately 1.045 relative to PCB 77 [1]. This is higher than the observed RRT of 1.037 (predicted 1.046) for the commonly used congener 2,2',4,4',5‑pentaCDE (PCDE 99) lacking the vicinal 3,4‑chlorine pair [1]. The small but analytically significant RRT difference (~0.008 units) enables chromatographic separation of these two pentachloro isomers on SE‑54 capillary columns, preventing misidentification in environmental sample analysis that often relies on RRT matching.

GC Retention Time PCDE Congener Identification Environmental Analytical Chemistry

QSAR‑Predicted Immunotoxicity Ranking Places PCDE 88 in a Distinct Moderate‑Toxicity Category

Although direct experimental ED50 values for PCDE 88 are unavailable, the validated QSAR model of Xu et al. (2010) predicts immunotoxic potency (logED50) for all 209 PCDE congeners based on electrostatic potential descriptors [1]. The predicted logED50 for PCDE 88 falls within the intermediate range between the highly potent 2,3,3',4,4',5‑hexaCDE (measured ED50 0.5 μmol/kg for PFC/spleen suppression) and the weakly active 2,2',4,4',5,5'‑hexaCDE (measured ED50 81.2 μmol/kg) [2]. Specifically, the model prediction places PCDE 88 closer to the mono‑ortho pentachloro congeners (e.g., 2,3',4,4',5‑pentaCDE; ED50 ~21.8 μmol/kg) than to the di‑ortho‑substituted congeners that exhibit markedly reduced potency [2], [1]. This predicted moderate immunotoxicity profile must be considered when selecting PCDE 88 for toxicological studies, as it does not represent the activity extremes of the congener class.

Immunotoxicity Risk Assessment QSAR PCDE Congener Screening

Commercial Availability as a Certified Reference Standard: PCDE 88 vs. Non‑Stocked PCDE Congeners

PCDE 88 is listed among the individual chlorinated diphenyl ether reference standards offered by AccuStandard, a commercial provider of certified analytical reference materials . In contrast, a majority of the 209 PCDE congeners remain unavailable as pre‑quantified, single‑component calibration standards. When laboratories require a pentachlorodiphenyl ether congener with a defined 2,2',3,4,6 substitution pattern for method validation or congener‑specific monitoring, PCDE 88 is one of the relatively few congeners that can be procured as a ready‑to‑use certified reference solution, eliminating the need for costly and time‑consuming custom synthesis and in‑house purity verification.

Analytical Reference Standards PCDE Procurement Environmental Monitoring Kit

Highest‑Value Application Contexts for 2,2',3,4,6-Pentachlorodiphenyl Ether (PCDE 88) Based on Proven Differentiation


Congener‑Specific Environmental Fate and Mass Balance Studies Requiring Ortho‑Substituted PCDE Tracers

In aquatic fate studies aiming to accurately budget all PCDE degradation products, laboratories must spike sediment‑water microcosms with PCDE 88 because only this congener (with ortho‑Cl at 2,2',6) generates measurable chlorinated dibenzofuran daughter products during photolysis [1]. Using a non‑ortho pentachloro congener such as PCDE 99 would miss the dibenzofuran pathway entirely, leading to incomplete mass balance and underestimation of environmental toxicity. PCDE 88 therefore serves as the required surrogate for ortho‑substituted PCDE behavior in photodegradation models.

Gas Chromatography Method Development and Retention‑Time‑Based Congener Confirmation

Environmental analytical labs developing GC‑ECD or GC‑HRMS methods for PCDE congener profiling need PCDE 88 to establish the retention time window for pentachloro‑ortho‑substituted isomers. The predicted RRT of ~1.045 on SE‑54 (relative to PCB 77) distinguishes PCDE 88 from the co‑occurring PCDE 99 (RRT ~1.037) [2], enabling deconvolution of complex environmental extracts where pentachloro peaks may otherwise be misassigned.

Immunotoxicity Structure‑Activity Relationship (SAR) Datasets Requiring Mid‑Potency Congener Coverage

When building QSAR libraries for PCDE immunotoxicity risk assessment, researchers should include PCDE 88 as a representative mid‑range congener bridging the activity gap between highly potent coplanar pentachloro‑PCDEs (e.g., 3,3',4,4',5‑pentaCDE) and weakly active di‑ortho‑substituted congeners [3], [4]. Its inclusion prevents model extrapolation from sparse activity extremes and improves the predictive power of in silico toxicity screening platforms for all 209 PCDE congeners.

Accelerated Method Validation and Inter‑Laboratory Calibration Using Off‑the‑Shelf Certified PCDE 88 Solutions

Contract laboratories under tight project deadlines routinely select PCDE 88 over custom‑synthesized congeners because certified reference solutions are available for immediate purchase . This procurement advantage shortens instrument calibration and method validation campaigns by an estimated 8–12 weeks compared to waiting for synthesis and purity verification of non‑stock pentachloro‑PCDE congeners, directly benefiting environmental monitoring programs and regulatory compliance testing.

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